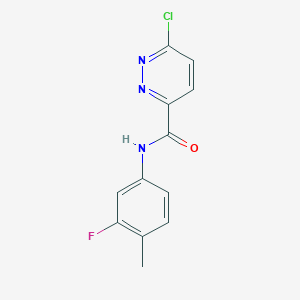![molecular formula C13H13N3O3 B7575408 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid, also known as MPA-benzoic acid, is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is a derivative of benzoic acid and has been shown to have various biochemical and physiological effects.
科学研究应用
3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Additionally, 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
作用机制
The exact mechanism of action of 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition by 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid has been shown to have various other biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress-related disorders. 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.
实验室实验的优点和局限性
3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its effects are well-characterized. However, 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid also has some limitations. It has poor solubility in water, which may limit its use in aqueous systems. Additionally, its effects may vary depending on the experimental conditions, which may complicate its use in certain experiments.
未来方向
There are several future directions for research on 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid. One potential area of research is its potential as a therapeutic agent for inflammatory and pain-related disorders. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, studies on the effects of 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid on other pathways, such as the immune system and cell signaling pathways, may provide further insight into its potential therapeutic applications.
合成方法
The synthesis of 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid involves the reaction of 1-methylpyrazole-4-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and benzoic acid in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform and results in the formation of 3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid acid as a white solid.
属性
IUPAC Name |
3-[[(1-methylpyrazole-4-carbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16-8-11(7-15-16)12(17)14-6-9-3-2-4-10(5-9)13(18)19/h2-5,7-8H,6H2,1H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHOOPVIYHHNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)


![3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide](/img/structure/B7575369.png)
![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
![3-[[(1-Ethyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575390.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)